(2E)-3-(dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one

Description

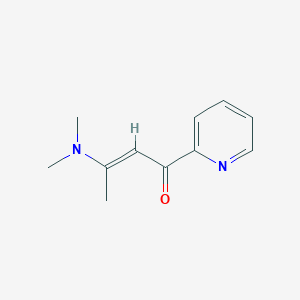

(2E)-3-(Dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one is a chalcone-derived enaminone featuring a pyridine ring at the 1-position and a dimethylamino group at the 3-position of the α,β-unsaturated ketone backbone. Its E-configuration is critical for electronic conjugation, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-2-ylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-6-4-5-7-12-10/h4-8H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTBUKNFUAHDLE-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=N1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=CC=N1)/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one, also known as 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : 66521-54-8

The compound features a dimethylamino group and a pyridine ring, which contribute to its biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. A study demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of various signaling pathways, including those related to apoptosis and cell survival .

Kinase Inhibition

The compound has been identified as a kinase inhibitor , which is critical in cancer therapy. It targets specific kinases involved in tumor growth and metastasis. For instance, it has shown inhibitory effects on certain receptor tyrosine kinases (RTKs), which are often overexpressed in cancers .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its potential neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases .

Study 1: Anticancer Activity

In a study published in PMC, researchers evaluated the compound's effects on various cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 18 |

Study 2: Neuroprotection

Another study investigated the neuroprotective effects of the compound in an animal model of Parkinson's disease. The results suggested that administration of this compound improved motor function and reduced dopaminergic neuron loss .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle at the G1/S transition, preventing cancer cell proliferation.

- Kinase Inhibition : By inhibiting specific kinases, it interferes with signaling pathways essential for tumor growth.

- Antioxidant Activity : The compound exhibits properties that scavenge free radicals, reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Conjugation

The compound’s pyridin-2-yl group distinguishes it from analogs with aromatic or heteroaromatic substituents. Key comparisons include:

Table 1: Structural and Electronic Comparison of Enaminone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.